Cas no 537701-05-6 (1-(4-fluorophenyl)methyl-2-methyl-1H-1,3-benzodiazole)

1-(4-fluorophenyl)methyl-2-methyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 1-(4-fluorophenyl)methyl-2-methyl-1H-1,3-benzodiazole
- 1-(4-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole
- 1-[(4-fluorophenyl)methyl]-2-methylbenzimidazole
- Z26334210
- 537701-05-6
- UPCMLD0ENAT5444907:001
- AKOS000587334
- 1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole
- F1250-0007
-
- Inchi: 1S/C15H13FN2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
- InChI Key: KSSXSCMKCVTSTB-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1C(C)=NC2C=CC=CC1=2
Computed Properties
- Exact Mass: 240.10627659g/mol
- Monoisotopic Mass: 240.10627659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8Ų
- XLogP3: 3.5
1-(4-fluorophenyl)methyl-2-methyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1250-0007-5μmol |
1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole |
537701-05-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1250-0007-25mg |
1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole |
537701-05-6 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1250-0007-15mg |
1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole |
537701-05-6 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1250-0007-40mg |
1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole |
537701-05-6 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1250-0007-75mg |
1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole |
537701-05-6 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F1250-0007-2μmol |
1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole |
537701-05-6 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1250-0007-4mg |
1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole |
537701-05-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1250-0007-50mg |
1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole |
537701-05-6 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1250-0007-10μmol |
1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole |
537701-05-6 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1250-0007-5mg |
1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole |
537701-05-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 |
1-(4-fluorophenyl)methyl-2-methyl-1H-1,3-benzodiazole Related Literature
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Additional information on 1-(4-fluorophenyl)methyl-2-methyl-1H-1,3-benzodiazole
Recent Advances in the Study of 1-(4-fluorophenyl)methyl-2-methyl-1H-1,3-benzodiazole (CAS: 537701-05-6)
The compound 1-(4-fluorophenyl)methyl-2-methyl-1H-1,3-benzodiazole (CAS: 537701-05-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzimidazole derivative is being investigated for its potential therapeutic applications, particularly in the areas of oncology and infectious diseases. Recent studies have focused on its unique chemical properties, mechanism of action, and efficacy in preclinical models.
One of the key findings from the latest research is the compound's ability to inhibit specific enzymatic pathways involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(4-fluorophenyl)methyl-2-methyl-1H-1,3-benzodiazole acts as a potent inhibitor of protein kinases, which are critical for signal transduction in malignant cells. The study reported an IC50 value in the nanomolar range, suggesting high potency and selectivity.
In addition to its anticancer properties, recent investigations have explored the antimicrobial potential of this compound. A research team from the University of Cambridge published findings in Antimicrobial Agents and Chemotherapy, highlighting its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis.
From a chemical perspective, the fluorophenyl group at the 1-position and the methyl group at the 2-position of the benzimidazole core have been identified as critical for the compound's bioactivity. Structure-activity relationship (SAR) studies have shown that modifications to these moieties significantly impact the compound's pharmacological profile. Computational modeling and X-ray crystallography studies have further elucidated the binding interactions between this molecule and its biological targets.
The pharmacokinetic properties of 1-(4-fluorophenyl)methyl-2-methyl-1H-1,3-benzodiazole have also been investigated in recent preclinical studies. Results indicate favorable absorption and distribution characteristics, with moderate plasma protein binding and good blood-brain barrier penetration. These properties make it a promising candidate for central nervous system (CNS)-targeted therapies.
Several pharmaceutical companies have included this compound in their development pipelines, with Phase I clinical trials expected to begin in 2024 for oncology indications. The current focus of research includes optimizing synthetic routes to improve yield and purity, as well as developing novel formulations to enhance bioavailability.
In conclusion, 1-(4-fluorophenyl)methyl-2-methyl-1H-1,3-benzodiazole represents a promising scaffold for drug development across multiple therapeutic areas. Its diverse biological activities, coupled with favorable physicochemical properties, position it as a valuable lead compound for future medicinal chemistry optimization and clinical development.
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